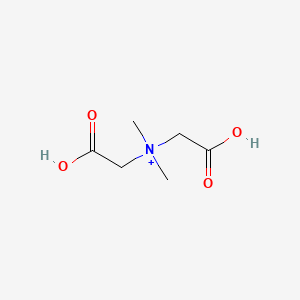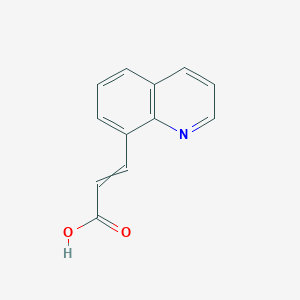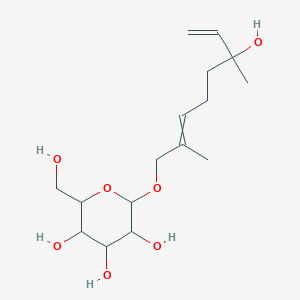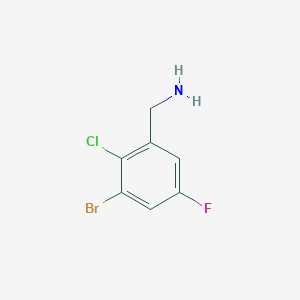![molecular formula C22H20N2O5S B12437565 4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HMN-214 is a synthetic antitumor agent known for its potent activity against various human tumor cell lines. It is an oral prodrug of HMN-176, a stilbene derivative that interferes with the subcellular spatial location of polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events . HMN-214 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMN-214 involves several key steps:
Wittig Reaction: The reaction between 2-nitrobenzyltriphenylphosphonium bromide and pyridine-4-carboxaldehyde provides the olefin adduct as a mixture of geometric isomers.
Reduction: The nitro group is reduced using tin(II) chloride to isolate the desired E-isomer.
Condensation: An alternative approach involves the condensation of 2-nitrobenzaldehyde and 4-picoline in refluxing acetic anhydride to furnish the E-olefin, which is subsequently reduced with tin(II) chloride to the desired aniline.
Acylation: The amine is acylated with 4-methoxybenzenesulfonyl chloride in pyridine to give the sulfonamide.
Oxidation: The pyridine ring is oxidized to the corresponding N-oxide using peracetic acid at 70°C.
Acetylation: The sulfonamide nitrogen is finally acetylated in boiling acetic anhydride.
Industrial Production Methods
Industrial production of HMN-214 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is finely ground and suspended in a 0.5% methylcellulose 4000 solution to make a 3 mg/ml suspension for oral administration .
Chemical Reactions Analysis
Types of Reactions
HMN-214 undergoes several types of chemical reactions, including:
Oxidation: The oxidation of the pyridine ring to form the N-oxide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Acylation and acetylation reactions to form sulfonamide and acetylated products.
Common Reagents and Conditions
Oxidation: Peracetic acid at 70°C.
Reduction: Tin(II) chloride.
Substitution: 4-methoxybenzenesulfonyl chloride in pyridine, acetic anhydride.
Major Products
The major products formed from these reactions include the sulfonamide derivative and the N-oxide of the pyridine ring .
Scientific Research Applications
HMN-214 has been extensively studied for its antitumor properties. It has shown potent activity against various cancer cell lines, including gastric, breast, lung, pancreas, prostate, and colorectal cancers . The compound is particularly effective in inhibiting the function of polo-like kinase-1, making it a promising candidate for targeting cancers with high expression of this kinase .
In addition to its antitumor activity, HMN-214 has been investigated for its ability to circumvent multidrug resistance in cancer cells. It achieves this by targeting the transcription factor NF-Y and suppressing the expression of the multidrug resistance gene MDR1 .
Mechanism of Action
HMN-214 exerts its effects by interfering with the subcellular spatial location of polo-like kinase-1, a key regulator of mitotic events. This interference leads to the inhibition of cell cycle progression, particularly at the G2/M phase, and induces apoptosis in cancer cells . The compound also inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, thereby down-regulating the expression of the multidrug resistance gene .
Comparison with Similar Compounds
HMN-214 is unique in its dual mechanism of action, combining cytotoxicity with the ability to circumvent multidrug resistance. Similar compounds include:
ON-01910: Another inhibitor of polo-like kinase-1.
These compounds share some similarities with HMN-214 but differ in their specific targets and mechanisms of action, highlighting the uniqueness of HMN-214 in cancer therapy.
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[2-[2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHRKSTDPOHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)

![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)



![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
![2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)


![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)

